molecular formula C19H25N3 B2393420 (4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine CAS No. 954578-77-9

(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine

Cat. No.: B2393420
CAS No.: 954578-77-9
M. Wt: 295.43
InChI Key: UHUGNEUVSCYPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a dihydroisoquinoline moiety, and a phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the phenyl ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the amino group: The amino group can be added via reductive amination, where a ketone or aldehyde is reduced in the presence of an amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium halides (NaX), alkoxides (RO⁻)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, ethers

Scientific Research Applications

(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)methylamine
  • (4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)ethylamine

Uniqueness

(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, dihydroisoquinoline moiety, and phenyl ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-21(2)18-9-7-16(8-10-18)19(13-20)22-12-11-15-5-3-4-6-17(15)14-22/h3-10,19H,11-14,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUGNEUVSCYPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.